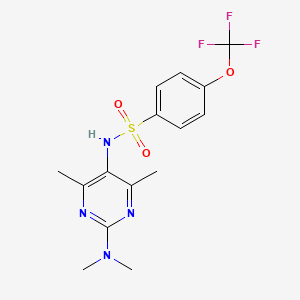

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O3S/c1-9-13(10(2)20-14(19-9)22(3)4)21-26(23,24)12-7-5-11(6-8-12)25-15(16,17)18/h5-8,21H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFIPTCBTSAFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a trifluoromethoxy benzenesulfonamide moiety. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions, stabilizing the compound-target complex. This interaction can lead to modulation of biochemical pathways involved in disease processes.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values reported are promising:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 - 62.5 |

| Compound B | Enterococcus faecalis | 62.5 - 125 |

These compounds inhibit protein synthesis and disrupt nucleic acid production pathways, leading to bactericidal effects .

Antioxidant Activity

In addition to antimicrobial properties, the compound has shown antioxidant potential through assays such as DPPH radical scavenging and ferrous ion chelation. These properties are critical for protecting cells from oxidative stress, which is implicated in various diseases .

Case Studies

- Antimicrobial Screening : A study conducted on a series of pyrimidine derivatives revealed that those containing the dimethylamino group exhibited enhanced antimicrobial activity compared to their counterparts without this substitution. The study utilized molecular docking simulations to predict binding affinities with bacterial ribosomal RNA .

- Antioxidant Mechanism : Another investigation focused on the antioxidant capabilities of similar compounds, demonstrating that they could effectively scavenge free radicals and chelate metal ions, thereby reducing oxidative damage in cellular models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound 1 : N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d, )

- Core Structure : Pyridine ring (vs. pyrimidine in the target compound).

- Substituents : Benzyloxy at C5, methyl groups at C3,4,6, and 4-(trifluoromethyl)benzenesulfonamide.

- Key Differences :

- Pyridine vs. pyrimidine alters electronic properties and hydrogen-bonding capacity.

- Trifluoromethyl (electron-withdrawing) vs. trifluoromethoxy (moderately electron-withdrawing) on the benzene ring.

- Implications: The benzyloxy group may reduce metabolic stability compared to the dimethylamino group in the target compound .

Compound 2 : N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1448047-00-4, )

- Core Structure : Pyrimidine ring (identical core to the target compound).

- Substituents : Morpholine at C2, methyl groups at C4,6, and 4-(trifluoromethoxy)benzenesulfonamide.

- Key Differences: Morpholine (bulky, oxygen-containing) vs. dimethylamino (smaller, nitrogen-focused) at C2.

- Implications: Morpholine increases polarity and may alter solubility (logP) compared to dimethylamino. Molecular weight is higher (432.4 vs. ~405.4 g/mol) .

Compound 3 : Chlorsulfuron ()

- Core Structure : Triazine ring (vs. pyrimidine).

- Substituents : Chlorophenyl group and sulfonamide linkage.

- Key Differences :

- Triazine’s nitrogen-rich structure enhances herbicidal activity via acetolactate synthase (ALS) inhibition.

- Implications : The target compound’s pyrimidine core may offer distinct binding modes compared to triazine-based sulfonamides .

Structural and Physicochemical Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.